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Compound of Interest

1-(4-Chlorophenyl)-2-
Compound Name:
fluoroethanone

Cat. No.: B1585319

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-4'-
fluoroacetophenone

Abstract

This technical guide provides a comprehensive examination of the physicochemical properties,
analytical characterization, and handling protocols for 2-Chloro-4'-fluoroacetophenone (CAS
No. 456-04-2). As a critical building block in modern organic synthesis, particularly in the
development of pharmaceuticals and agrochemicals, a thorough understanding of this
compound's characteristics is paramount for researchers and drug development professionals.
[1] This document synthesizes data from established chemical suppliers and databases to offer
field-proven insights into its properties, spectroscopic signatures, reactivity, and safe handling.
The guide is structured to serve as a practical resource, moving from fundamental identification
to detailed experimental considerations, thereby empowering scientists to utilize this versatile
intermediate with confidence and precision.

Introduction and Molecular Identification

2-Chloro-4'-fluoroacetophenone is a substituted acetophenone derivative that has garnered
significant interest as a versatile synthetic intermediate. Its structure is distinguished by two key
features that dictate its utility: a fluorine atom on the phenyl ring and an a-chloro substituent on
the acetyl group. The fluorine atom can significantly influence the pharmacokinetic properties of
downstream active pharmaceutical ingredients (APIs), such as metabolic stability and
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bioavailability, while the a-chloro group provides a reactive site for nucleophilic substitution,
enabling the facile introduction of diverse chemical moieties.

It is crucial to distinguish this compound, 2-Chloro-4'-fluoroacetophenone (CAS 456-04-2), from
its isomer, 2'-Chloro-4'-fluoroacetophenone (CAS 700-35-6), where the chlorine atom is located
on the phenyl ring. This guide focuses exclusively on the former, which is a solid at room
temperature and possesses the reactive a-chloro ketone functionality.

Molecular Structure

The structural representation of 2-Chloro-4'-fluoroacetophenone highlights the key functional
groups.

Caption: Molecular Structure of 2-Chloro-4'-fluoroacetophenone.

Chemical Ildentifiers

Identifier Value Source(s)

CAS Number 456-04-2 [2][3][4]
2-chloro-1-(4-

IUPAC Name [41[5]
fluorophenyl)ethanone

Molecular Formula CsHeCIFO [21[3114]

Molecular Weight 172.58 g/mol [2][3]I5]
UJZWIOQRSMOFMA-

InChl Key [21[3][4]
UHFFFAOYSA-N

SMILES FC1=CC=C(C=C1)C(=0)CCI [2][3][4]

EC Number 207-256-4 [3][6]

Core Physicochemical Properties

The physical properties of a reagent are fundamental to its handling, storage, and application in
experimental design. 2-Chloro-4'-fluoroacetophenone is a crystalline solid at ambient
temperature, which can simplify weighing and dispensing operations.
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Property Value Source(s)

White to light yellow or yellow-

Appearance beige crystals, flakes, or [21[41171181
powder.

Melting Point 47-50 °C (lit.) [21[31[7]

Boiling Point 247 °C (at 760 mmHg) [21[7]

Flash Point >110 °C (>230 °F) [21[7]

Water Solubility Insoluble [2][71[8]

Room Temperature, under
Storage Temperature ) [21[71[8]
inert atmosphere

Sensitivity Lachrymatory [2][8]

Spectroscopic and Analytical Characterization

A robust analytical workflow is essential to verify the identity and purity of starting materials, a
cornerstone of reproducible research.
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Analytical Workflow
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Caption: Analytical workflow for the characterization of 2-Chloro-4'-fluoroacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum provides unambiguous structural information. Key
expected signals include:

o Asinglet corresponding to the two protons of the chloromethyl group (-CH2zCI), typically
observed around 6 4.5-4.8 ppm.

o A complex set of multiplets in the aromatic region (& 7.0-8.1 ppm) for the four protons on
the fluorophenyl ring. Due to coupling with the *°F nucleus, these protons will appear as
two sets of signals, each resembling a doublet of doublets (an AA'BB' system).

e 13C NMR: The carbon spectrum confirms the carbon framework. Expected signals include:

o A peak for the chloromethyl carbon (-CH2Cl) around 6 45-50 ppm.
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o Four distinct signals for the aromatic carbons, with their chemical shifts and multiplicities
affected by one- and two-bond coupling to fluorine (*XJCF, 2JCF). The carbon directly
attached to the fluorine will show a large coupling constant.

o Asignal for the carbonyl carbon (C=0) in the downfield region, typically around & 190-195
ppm.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional

groups.[5]

o C=0 Stretch: A strong, sharp absorption band is expected in the region of 1690-1710 cm™1,
characteristic of an aryl ketone.

e Aromatic C=C Stretch: Medium to weak bands will appear in the 1500-1600 cm~1 range.

o C-F Stretch: A strong band characteristic of the aryl-fluoride bond is expected around 1220-
1260 cm~1.

e C-CI Stretch: A medium to strong band for the alkyl-chloride is expected in the 700-800 cm~1
region.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and study fragmentation patterns,
further validating the structure.[9]

e Molecular lon (M*): The spectrum will exhibit two molecular ion peaks at m/z 172 and m/z
174, with an approximate intensity ratio of 3:1. This characteristic isotopic pattern is definitive
proof of the presence of one chlorine atom.

e Major Fragmentation: The most prominent fragmentation pathway is the a-cleavage of the C-
C bond between the carbonyl and the chloromethyl group. This results in the loss of the
*CH:zCl radical to form the highly stable 4-fluorobenzoyl cation [FCeH4CO]*, which is typically
the base peak at m/z 123.
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Chromatographic Purity Assessment

o Methodology: Gas Chromatography (GC) with a Flame lonization Detector (FID) is a suitable
technique for assessing the purity of this compound due to its thermal stability and volatility.
A non-polar capillary column (e.g., DB-1 or DB-5) can be used with a temperature gradient
program (e.g., starting at 100 °C and ramping to 250 °C) to separate the main component
from any potential impurities.

» Validation: The purity is determined by the area percentage of the main peak. This protocol is
self-validating through the use of a blank injection to ensure system cleanliness and the
analysis of a known standard, if available, to confirm retention time. An assay of 298.5% is
common for commercial-grade material.[4]

Reactivity, Stability, and Safe Handling
Chemical Reactivity Profile

The synthetic utility of 2-Chloro-4'-fluoroacetophenone stems from its a-haloketone structure.
The electron-withdrawing nature of the adjacent carbonyl group activates the C-Cl bond,
making the a-carbon highly electrophilic and susceptible to nucleophilic substitution. This
allows for the straightforward synthesis of a wide range of derivatives by reacting it with
nucleophiles such as amines, thiols, and carbanions. It is also a key reactant in condensation
reactions, for example, with N-methyl-4-(methylthio)benzamidine to yield substituted imidazole
compounds.[3][8]

Stability and Storage

The compound is stable under normal laboratory conditions.[10] However, to ensure long-term
integrity and prevent degradation, the following storage conditions are recommended:

» Container: Store in a tightly sealed container.

o Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent potential
reactions with atmospheric moisture or oxygen.[2][7]

e Environment: Keep in a dry, cool, and well-ventilated place away from incompatible
materials.[10]
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Hazard Identification and Safe Handling

2-Chloro-4'-fluoroacetophenone is classified as a hazardous substance and requires careful

handling to minimize risk.[7]

o Primary Hazards: It is corrosive, a lachrymator (tear-inducing agent), and can cause severe
skin burns and serious eye damage.[2][5][6] It may also cause respiratory irritation.[5][7][11]

» Safe Handling Protocol:

o Engineering Controls: All manipulations should be performed in a certified chemical fume
hood to avoid inhalation of dust or vapors.[10] Ensure an eyewash station and safety

shower are readily accessible.

o Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab
coat, and chemical safety goggles or a face shield.[6][11]

o Dispensing: Handle as a solid. Avoid creating dust. Use appropriate tools (spatula) for

weighing and transferring.

o Waste Disposal: Dispose of waste materials and contaminated clothing in accordance with
local, state, and federal regulations.[10]

o First Aid: In case of skin contact, wash immediately with plenty of soap and water.[10] For
eye contact, rinse cautiously with water for several minutes.[6] In all cases of exposure,
seek immediate medical attention.

Applications in Research and Drug Development

2-Chloro-4'-fluoroacetophenone is a cornerstone intermediate in the synthesis of high-value

molecules.

e Pharmaceutical Synthesis: It serves as a precursor in the synthesis of various APIs,
including certain antiviral and antifungal agents. Its structure is found within intermediates for
drugs like Fluvastatin and is related to impurities of Ticagrelor.[3][7] The presence of the
fluorine atom is a well-established strategy in medicinal chemistry to modulate a drug
candidate's metabolic profile and binding affinity.
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e General Organic Synthesis: Beyond pharmaceuticals, it is used to create complex
heterocyclic structures, such as substituted imidazoles, which are prevalent motifs in both
medicinal and materials chemistry.[3][8] Its predictable reactivity makes it a reliable tool for
building molecular complexity.

Conclusion

2-Chloro-4'-fluoroacetophenone is a high-value chemical intermediate defined by its distinct
physicochemical properties and versatile reactivity. Its solid state, well-characterized
spectroscopic profile, and the activated a-chloro group make it an indispensable tool for
synthetic chemists. By adhering to the analytical, handling, and safety protocols outlined in this
guide, researchers and drug development professionals can effectively and safely leverage this
compound to advance innovation in pharmaceutical, agrochemical, and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Physicochemical properties of 2-Fluoro-4'-
chloroacetophenone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1585319#physicochemical-properties-of-2-fluoro-4-
chloroacetophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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